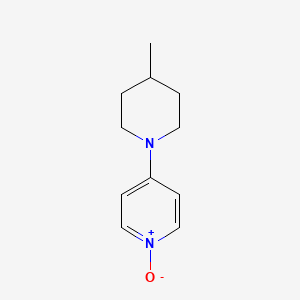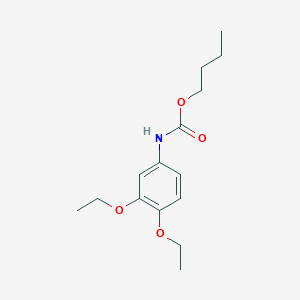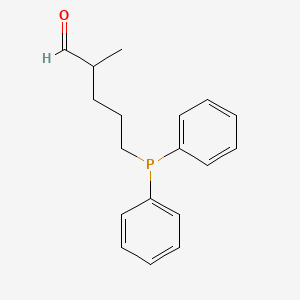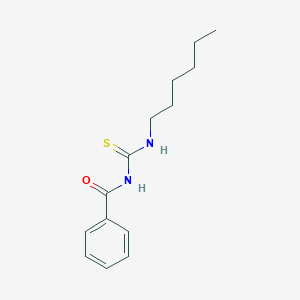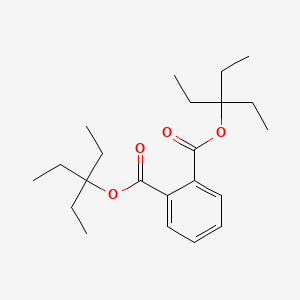
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C22H34O4 and a molecular weight of 362.503 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate involves the reaction of 3-ethyl-3-pentanol with phthaloyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
3-ethyl-3-pentanol+phthaloyl chloride→Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process and reduce costs.
Chemical Reactions Analysis
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Research studies may explore its effects on biological systems.
Industry: Used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar structural features.
Dioctyl phthalate (DOP): Another plasticizer with comparable properties.
Diisononyl phthalate (DINP): Used in similar industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Properties
| 111983-09-6 | |
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-7-21(8-2,9-3)25-19(23)17-15-13-14-16-18(17)20(24)26-22(10-4,11-5)12-6/h13-16H,7-12H2,1-6H3 |
InChI Key |
SEBKNCYVSZUHCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




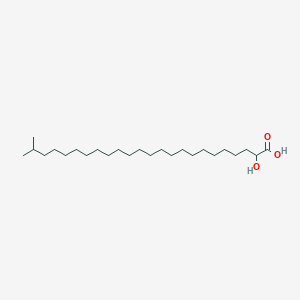
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/no-structure.png)

